FEN1-IN-SC13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

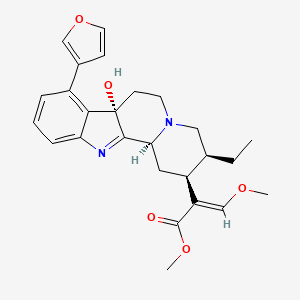

C26H30N2O5 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C26H30N2O5/c1-4-16-13-28-10-9-26(30)23-18(17-8-11-33-14-17)6-5-7-21(23)27-24(26)22(28)12-19(16)20(15-31-2)25(29)32-3/h5-8,11,14-16,19,22,30H,4,9-10,12-13H2,1-3H3/b20-15+/t16-,19+,22+,26+/m1/s1 |

InChI Key |

XLDZPTJGCMJSBF-BHKYNAABSA-N |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3(C(=NC4=CC=CC(=C43)C5=COC=C5)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O |

Canonical SMILES |

CCC1CN2CCC3(C(=NC4=CC=CC(=C43)C5=COC=C5)C2CC1C(=COC)C(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

FEN1-IN-SC13: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair. Specifically, FEN1 is essential for Okazaki fragment maturation during lagging strand DNA synthesis and participates in the long-patch base excision repair (LP-BER) pathway.[1] Its overexpression has been linked to various cancers, making it a compelling target for therapeutic intervention. FEN1-IN-SC13 is a small molecule inhibitor that has demonstrated potent anti-tumor activity by specifically targeting FEN1. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the endonuclease activity of FEN1. This inhibition disrupts critical DNA metabolic pathways, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Inhibition of DNA Replication and Repair

By binding to FEN1, this compound prevents the enzyme from cleaving the 5' flap structures that are intermediates in Okazaki fragment maturation. This interference with the normal processing of Okazaki fragments leads to stalled replication forks and the accumulation of DNA double-strand breaks (DSBs).[1] Furthermore, this compound impairs the LP-BER pathway, a key mechanism for repairing DNA damage caused by alkylating agents and oxidative stress.[2] The compromised DNA repair capacity sensitizes cancer cells to DNA-damaging therapeutic agents.[1]

Induction of DNA Damage and Genomic Instability

The inhibition of FEN1 by this compound results in a significant increase in DNA damage, as evidenced by the formation of γ-H2AX foci, a marker for DSBs.[1][3] This accumulation of unrepaired DNA leads to chromosomal instability and cytotoxicity in cancer cells.[2]

Cell Cycle Arrest and Apoptosis

The substantial DNA damage induced by this compound triggers cell cycle checkpoints. Treatment with this compound has been shown to cause an accumulation of cells in the G1 phase and a decrease in the S and G2/M phases, indicating a G1 cell cycle arrest.[1] This cell cycle arrest prevents the proliferation of damaged cells and can ultimately lead to the induction of apoptosis.[2][4]

Quantitative Data

The following tables summarize the quantitative effects of this compound observed in various experimental settings.

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| MCF7 | This compound (0-40 µM) | Inhibition of FEN1 activity and cytotoxicity | Concentration-dependent | [5] |

| HeLa | This compound + Ionizing Radiation (IR) | Increased apoptosis | 14.3% apoptotic cells (combination) | [4] |

| HeLa | This compound | Decreased cell viability | 54.5% survival | [4] |

| HeLa | Ionizing Radiation (IR) | Decreased cell viability | 74.8% survival | [4] |

| HeLa | This compound + IR | Dramatically inhibited cell viability | P < 0.05 | [4] |

| Cell Line | Treatment | Cell Cycle Phase | Change Compared to Control | Reference |

| MCF7 | This compound | G1 | Accumulation | [1] |

| MCF7 | This compound | S | Decrease | [1] |

| MCF7 | This compound | G2/M | Decrease | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Assessing FEN1 Inhibition

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

FEN1 in vitro Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a general method for identifying FEN1 inhibitors.

Materials:

-

Recombinant human FEN1 protein

-

Fluorescently labeled DNA flap substrate (e.g., 5'-FAM and 3'-BHQ)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

Add a fixed concentration of recombinant FEN1 protein to each well of a 384-well plate.

-

Add the diluted this compound or vehicle control to the wells containing FEN1 and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the fluorescently labeled DNA flap substrate to each well.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks

Materials:

-

Cells cultured on coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Treat cells with this compound at the desired concentrations for the specified duration.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify γH2AX foci using a fluorescence microscope.

Comet Assay (Alkaline) for DNA Damage

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green)

-

Microscope slides

Procedure:

-

Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide with normal melting point agarose.

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

-

Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software to measure the tail length and intensity.

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer, measuring the fluorescence of PI.

-

Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

Procedure:

-

Cancer cells (e.g., HeLa) are harvested and injected subcutaneously into the flank of immunocompromised mice.

-

Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound and paclitaxel combination).

-

This compound is administered (e.g., intraperitoneally) at a specified dose and schedule.

-

Paclitaxel or other chemotherapeutic agents are administered according to their established protocols.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound is a promising anti-cancer agent that functions by specifically inhibiting the critical DNA repair and replication enzyme, FEN1. Its mechanism of action involves the disruption of Okazaki fragment maturation and long-patch base excision repair, leading to the accumulation of DNA double-strand breaks, cell cycle arrest, and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FEN1 inhibition in oncology. The synergistic effects observed with conventional chemotherapeutics and radiation therapy highlight the potential of this compound as part of combination strategies to improve cancer treatment outcomes.

References

- 1. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

FEN1-IN-SC13: A Targeted Approach to Disrupting the DNA Damage Response in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair. Its overexpression is a common feature in many cancers, contributing to uncontrolled proliferation and resistance to therapy. FEN1-IN-SC13 is a small molecule inhibitor that specifically targets FEN1, representing a promising strategy in oncology. By inhibiting FEN1, this compound disrupts essential DNA metabolic pathways, leading to an accumulation of DNA damage and ultimately, cancer cell death. This technical guide provides a comprehensive overview of the role of this compound in the DNA damage response, including quantitative data on its effects, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Core Mechanism of this compound in the DNA Damage Response

This compound functions as a potent and specific inhibitor of FEN1's endonuclease activity. This inhibition disrupts two primary DNA metabolic processes: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). The disruption of these pathways by this compound leads to the accumulation of unresolved DNA intermediates, which are converted into cytotoxic DNA double-strand breaks (DSBs). This accumulation of DNA damage triggers a cellular DNA damage response (DDR), which, when overwhelmed, can lead to cell cycle arrest and apoptosis.[1][2]

Furthermore, recent studies have elucidated a novel aspect of this compound's mechanism of action involving the innate immune system. The accumulation of cytoplasmic double-stranded DNA (dsDNA) fragments resulting from FEN1 inhibition activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[3] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in preclinical studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| NSCLC Cells | Non-Small Cell Lung Cancer | MTT Proliferation Assay | ~20-30 µM | [4] |

| PC3 | Prostate Cancer | Cell Survival Assay | Dose-dependent decrease in survival | [5] |

| LNCaP | Prostate Cancer | Cell Survival Assay | Dose-dependent decrease in survival | [5] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment | Apoptosis Rate (%) | Reference |

| HeLa | Control | 3.2 | [6] |

| HeLa | Ionizing Radiation (IR) | 5.0 | [6] |

| HeLa | This compound | 4.8 | [6] |

| HeLa | This compound + IR | 14.3 | [6] |

| PC3 | This compound (increasing doses) | Dose-dependent increase | [5] |

Table 3: Induction of DNA Damage by this compound

| Cell Line | Treatment | Biomarker | Observation | Reference |

| MCF7 | This compound | γH2AX | Increased levels | [1] |

| MDA-MB-231 | This compound | γH2AX | Increased levels | [1] |

| PC3 | This compound | γH2AX | Increased levels | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: Inhibition of FEN1 by this compound disrupts DNA replication and repair, leading to DSBs and apoptosis.

Caption: this compound induces the cGAS-STING pathway, promoting an anti-tumor immune response.

Experimental Workflow

Caption: A typical experimental workflow to evaluate the effects of this compound on cancer cells.

Experimental Protocols

In Vitro FEN1 Flap Endonuclease Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified FEN1 protein on a synthetic DNA flap substrate.

-

Substrate Preparation: A fluorescently labeled DNA flap substrate is prepared by annealing three oligonucleotides. One oligonucleotide contains a 5' flap with a fluorophore, and another contains a quencher in close proximity.

-

Reaction Mixture: Purified recombinant human FEN1 protein is incubated with the DNA substrate in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A DMSO control is also included.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: The fluorescence intensity is measured using a plate reader. FEN1 cleavage of the flap separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/CCK-8)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).

-

Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.

-

Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Immunofluorescence Staining for γH2AX

This method is used to visualize and quantify DNA double-strand breaks.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.[8]

-

Blocking: Non-specific antibody binding is blocked with a blocking solution (e.g., 1% BSA in PBST).[9]

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.[9][10]

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[8]

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.

-

Imaging and Quantification: Images are captured using a fluorescence microscope, and the number of γH2AX foci per cell is quantified using image analysis software.

Western Blotting for DDR and cGAS-STING Pathway Proteins

This technique is used to measure the expression levels of key proteins involved in the DNA damage response and cGAS-STING pathway.

-

Cell Lysis: Cells treated with this compound are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., FEN1, γH2AX, p-STING, p-IRF3, and a loading control like GAPDH or β-actin) overnight at 4°C.[11]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Conclusion

This compound is a promising anti-cancer agent that targets the DNA damage response through the specific inhibition of FEN1. Its dual mechanism of inducing direct cytotoxicity via DNA damage accumulation and stimulating an anti-tumor immune response through the cGAS-STING pathway makes it a compelling candidate for further development, both as a monotherapy and in combination with other cancer treatments. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

- 1. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]

- 3. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

FEN1-IN-SC13: A Targeted Approach to Inducing Cell Cycle Arrest in Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it an attractive target for cancer therapy. Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and resistance to chemotherapy. FEN1-IN-SC13 (SC13) is a specific small molecule inhibitor of FEN1 that has demonstrated potent anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of SC13, focusing on its ability to induce cell cycle arrest. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to facilitate further research and drug development efforts in this promising area of targeted oncology.

Introduction to FEN1 and its Role in the Cell Cycle

Flap endonuclease 1 (FEN1) is a structure-specific nuclease that plays a pivotal role in maintaining genomic stability through its involvement in two key cellular processes: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER)[1][2]. The expression and activity of FEN1 are tightly regulated throughout the cell cycle, with levels increasing during the G1 phase and peaking in the S phase to accommodate the demands of DNA synthesis[2]. Given its essential role in DNA metabolism, the timely and accurate function of FEN1 is paramount for proper cell cycle progression. Dysregulation of FEN1 can lead to the accumulation of DNA damage, genomic instability, and ultimately, uncontrolled cell proliferation, a hallmark of cancer.

This compound: A Specific Inhibitor of FEN1 Nuclease Activity

This compound is a small molecule compound that specifically inhibits the endonuclease activity of FEN1[3]. It has been shown to bind to the active site of FEN1, thereby preventing the cleavage of 5' DNA flaps, which are critical intermediates in DNA replication and repair[3]. This inhibition of FEN1 function leads to stalled replication forks and an accumulation of unrepaired DNA, triggering a DNA damage response (DDR) and subsequent cell cycle arrest or apoptosis in cancer cells[3][4].

Quantitative Analysis of this compound Induced Cell Cycle Arrest

The primary mechanism by which SC13 exerts its anti-proliferative effects is through the induction of cell cycle arrest. This effect has been quantified in various cancer cell lines, with a predominant G1 phase arrest observed in breast cancer cells.

Cell Cycle Distribution in MCF7 Breast Cancer Cells Treated with SC13

In a study involving the MCF7 breast cancer cell line, treatment with SC13 resulted in a significant accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the proportion of cells in the S and G2/M phases[3]. This indicates that the inhibition of FEN1 by SC13 activates the G1/S checkpoint, preventing cells from entering the DNA synthesis phase.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 55 | 35 | 10 |

| This compound | 75 | 15 | 10 |

| Data is estimated from graphical representations in the cited literature for illustrative purposes. |

Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Estimated IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | ~20-30 |

| H1299 | Non-Small Cell Lung Cancer | ~20-30 |

| H460 | Non-Small Cell Lung Cancer | ~20-30 |

| MCF7 | Breast Cancer | Dose-dependent cytotoxicity observed |

| Data is derived from multiple sources and represents approximate values. |

Signaling Pathway of this compound Induced G1 Cell Cycle Arrest

The inhibition of FEN1 by SC13 initiates a signaling cascade that culminates in G1 cell cycle arrest. This pathway is primarily driven by the cellular response to DNA damage.

Caption: this compound signaling pathway to G1 cell cycle arrest.

The inhibition of FEN1 by SC13 disrupts DNA replication and repair, leading to the formation of DNA double-strand breaks (DSBs), which can be detected by the phosphorylation of histone H2AX (γ-H2AX)[3]. These DSBs activate the ATM/ATR signaling pathways, which in turn phosphorylate and activate the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21 subsequently binds to and inhibits the Cyclin E/CDK2 complex, a key driver of the G1/S transition. The inactivation of Cyclin E/CDK2 prevents the phosphorylation of retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors, thereby halting the cell cycle in the G1 phase.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are standard protocols for key experiments used to characterize the effects of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment: Plate cells (e.g., MCF7) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI; 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Data Acquisition: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at ~610 nm.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Western Blotting for Cell Cycle-Related Proteins

This technique is used to assess the expression levels of key proteins involved in the cell cycle signaling pathway.

-

Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., FEN1, γ-H2AX, p53, p21, CDK2, Cyclin E) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Experimental Workflow Visualization

Caption: Experimental workflow for assessing this compound effects.

Conclusion and Future Directions

This compound is a promising targeted therapeutic agent that effectively induces cell cycle arrest in cancer cells by inhibiting the crucial DNA replication and repair enzyme, FEN1. The resulting DNA damage triggers a p53-dependent signaling cascade, leading to the upregulation of p21 and subsequent inhibition of the Cyclin E/CDK2 complex, ultimately causing a G1 phase arrest. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of SC13.

Future research should focus on:

-

Establishing a comprehensive profile of IC50 values for SC13 across a broader range of cancer cell lines.

-

Investigating the synergistic effects of SC13 with other chemotherapeutic agents and radiation therapy.

-

Elucidating the mechanisms of potential resistance to SC13.

-

Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound in cancer treatment.

By continuing to explore the intricacies of FEN1 inhibition, the scientific community can pave the way for novel and effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FEN1 is critical for rapid single-strand break repair in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]

FEN1-IN-SC13: A Targeted Approach to Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, and its overexpression is a common feature in numerous cancers, contributing to tumor progression and therapeutic resistance. FEN1-IN-SC13 (SC13) is a small molecule inhibitor that specifically targets FEN1, representing a promising strategy in oncology. This document provides a comprehensive technical overview of the mechanism by which SC13 induces apoptosis in cancer cells. It details the core signaling pathways, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays, aiming to equip researchers and drug development professionals with the necessary information to investigate and utilize this targeted therapeutic approach.

Introduction

Cancer is fundamentally a disease of uncontrolled cell proliferation and evasion of apoptosis. A key strategy in cancer therapy is to selectively induce apoptosis in malignant cells. The DNA repair enzyme Flap endonuclease 1 (FEN1) has emerged as a compelling target for cancer therapy due to its frequent overexpression in various tumor types, including prostate, breast, and cervical cancers. FEN1 plays a crucial role in maintaining genomic stability by participating in DNA replication and repair pathways. Its inhibition leads to the accumulation of DNA damage, ultimately triggering programmed cell death.

This compound is a specific small molecule inhibitor of FEN1. By blocking the enzymatic activity of FEN1, SC13 disrupts critical DNA metabolic processes, leading to the formation of DNA double-strand breaks (DSBs), chromosomal instability, and the induction of apoptosis in cancer cells. Furthermore, SC13 has been shown to sensitize cancer cells to conventional therapies such as chemotherapy and radiotherapy, highlighting its potential in combination treatments. This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of FEN1's endonuclease activity. This disruption of DNA replication and repair leads to an accumulation of unresolved DNA flap structures, resulting in DNA double-strand breaks (DSBs). The cellular response to this extensive DNA damage culminates in the activation of apoptotic pathways.

Induction of DNA Damage and the Intrinsic Apoptotic Pathway

Treatment of cancer cells with SC13 leads to a significant increase in γ-H2AX foci, a well-established marker of DSBs. This accumulation of DNA damage triggers the intrinsic apoptosis pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins. Specifically, SC13 treatment leads to the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. Cleavage of caspase-3 activates downstream effectors that dismantle the cell, leading to the morphological and biochemical hallmarks of apoptosis.[1]

Activation of the cGAS-STING Pathway

Recent evidence has unveiled an additional layer to the mechanism of SC13-induced cell death: the activation of the cGAS-STING signaling pathway. The accumulation of cytoplasmic double-stranded DNA (dsDNA) fragments, a consequence of FEN1 inhibition and subsequent genomic instability, activates cyclic GMP-AMP synthase (cGAS). cGAS, in turn, produces the second messenger cGAMP, which binds to and activates the stimulator of interferon genes (STING). This activation of the STING pathway can further contribute to cell death and modulate the tumor microenvironment.[2][3][4][5]

Signaling Pathway Diagrams

Caption: this compound induced intrinsic apoptosis pathway.

Caption: Activation of the cGAS-STING pathway by this compound.

Quantitative Data Presentation

The efficacy of this compound in inducing apoptosis and inhibiting cell proliferation has been quantified in various cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Treatment | Effect on Cell Viability | Reference |

| PC3 | Prostate Cancer | SC13 (0, 20, 40, 80 µM) for 24h | Dose-dependent decrease in cell survival | [1] |

| LNCaP | Prostate Cancer | SC13 (0, 20, 40, 80 µM) for 24h | Dose-dependent decrease in cell survival | [1] |

| HeLa | Cervical Cancer | SC13 alone | Moderately inhibited cell viability (54.5% survival) | [6] |

| HeLa | Cervical Cancer | SC13 + Ionizing Radiation | Dramatically inhibited cell viability | [6] |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | Treatment | Apoptosis Rate | Reference |

| HeLa | Cervical Cancer | Control | 3.2% | [6] |

| HeLa | Cervical Cancer | SC13 alone | 4.8% | [6] |

| HeLa | Cervical Cancer | Ionizing Radiation alone | 5.0% | [6] |

| HeLa | Cervical Cancer | SC13 + Ionizing Radiation | 14.3% | [6] |

| PC3 | Prostate Cancer | SC13 (0, 20, 40, 80 µM) for 24h | Dose-dependent increase in apoptosis | [1] |

Table 3: Modulation of Apoptosis-Related Proteins by this compound

| Cell Line | Cancer Type | Treatment | Protein Change | Reference |

| PC3 | Prostate Cancer | SC13 | BAX: Increased expression | [1] |

| PC3 | Prostate Cancer | SC13 | BCL-2: Repressed expression | [1] |

| PC3 | Prostate Cancer | SC13 | Cleaved Caspase-3: Enhanced expression | [1] |

| TC-YIK | Cervical Cancer | SC13 | BCL-2: Decreased expression | |

| TC-YIK | Cervical Cancer | SC13 | Caspase-9: Elevated expression | |

| HeLa | Cervical Cancer | SC13 + Ionizing Radiation | BAX: Significantly upregulated | [6] |

| HeLa | Cervical Cancer | SC13 + Ionizing Radiation | BCL-2 & BCL-XL: Lower expression | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Drug Treatment

-

Cell Lines: PC3, LNCaP (prostate cancer), HeLa, TC-YIK (cervical cancer).

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: SC13 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 20, 40, 80 µM). Control cells are treated with an equivalent amount of DMSO.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Caption: Workflow for apoptosis detection by flow cytometry.

-

Cell Preparation: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvesting: Detach cells using trypsin and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BAX, anti-BCL-2, anti-cleaved caspase-3, anti-γ-H2AX, anti-FEN1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.

Immunofluorescence for γ-H2AX Foci Formation

Caption: Experimental workflow for γ-H2AX immunofluorescence.

-

Cell Seeding: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound as required.

-

Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody: Incubate with anti-γ-H2AX primary antibody overnight at 4°C.

-

Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize the γ-H2AX foci using a fluorescence microscope.

Conclusion

This compound is a potent and specific inhibitor of FEN1 that effectively induces apoptosis in a range of cancer cell types. Its mechanism of action is centered on the induction of significant DNA damage, which triggers the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and caspase activation. The discovery of its ability to activate the cGAS-STING pathway opens new avenues for understanding its full therapeutic potential, including its role in modulating the anti-tumor immune response. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance FEN1 inhibition as a targeted cancer therapy. Further investigation into the efficacy of SC13 in a wider range of cancer models and in combination with other therapeutic agents is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of FEN1 promotes DNA damage and enhances chemotherapeutic response in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

FEN1-IN-SC13: A Technical Guide to its Impact on Okazaki Fragment Maturation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing an essential role in the maturation of Okazaki fragments on the lagging strand. Its inhibition is a promising strategy in cancer therapy, particularly for tumors with existing DNA repair deficiencies. This technical guide provides an in-depth analysis of FEN1-IN-SC13, a small molecule inhibitor of FEN1, and its effects on the intricate process of Okazaki fragment maturation. We will delve into the molecular pathways, present quantitative data on FEN1 inhibition, and provide detailed experimental protocols for assessing the cellular consequences of this compound treatment.

The Critical Role of FEN1 in Okazaki Fragment Maturation

During DNA replication, the lagging strand is synthesized discontinuously in short segments known as Okazaki fragments. Each fragment is initiated by an RNA-DNA primer that must be removed to allow for the ligation of the fragments into a continuous strand. This process, termed Okazaki fragment maturation, is a highly coordinated event involving several key proteins.[1]

Two primary pathways exist for the removal of these primers: the short flap and the long flap pathway. In the predominant short flap pathway, DNA Polymerase δ (Pol δ) displaces the 5' end of the downstream Okazaki fragment, creating a short single-stranded "flap." FEN1, a structure-specific endonuclease, recognizes and cleaves this flap at the junction of the single and double-stranded DNA.[2][3] This cleavage creates a nick that is then sealed by DNA Ligase I, completing the maturation process.[4] The entire process is orchestrated by the proliferating cell nuclear antigen (PCNA), a ring-shaped protein that encircles the DNA and acts as a sliding clamp and a docking platform for FEN1, Pol δ, and DNA Ligase I, ensuring their sequential action.[2][5][6][7]

In the long flap pathway, if the flap becomes too long for FEN1 to process efficiently, it is first cleaved by another nuclease, DNA2, before FEN1 completes the removal of the remaining short flap.[2]

This compound: A Potent Inhibitor of FEN1

This compound (also referred to as SC13) is a small molecule inhibitor that specifically targets the enzymatic activity of FEN1.[8][9][10][11] By inhibiting FEN1, this compound disrupts the crucial step of flap cleavage during Okazaki fragment maturation.[8] This interference with a fundamental DNA replication process has significant downstream consequences for the cell.

Mechanism of Action

This compound functions by binding to FEN1 and inhibiting its endonuclease activity. This prevents the removal of the 5' RNA-DNA flaps of Okazaki fragments. The accumulation of these unprocessed flaps stalls the replication fork, leading to the formation of DNA double-strand breaks (DSBs).[12][13] The unrepaired DNA damage triggers a DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis, particularly in cancer cells that are often more reliant on efficient DNA replication and repair due to their high proliferation rates.[8][14]

Quantitative Data on FEN1 Inhibition

| Inhibitor | Target | Assay Type | IC50 / EC50 | Reference |

| BSM-1516 | FEN1 | Biochemical Assay | 7 nM | [15] |

| BSM-1516 | Exo1 | Biochemical Assay | 460 nM | [15] |

| BSM-1516 | FEN1 | Cellular Thermal Shift Assay (CETSA) | 24 nM | [15] |

| This compound | FEN1 | Cell Viability Assay (MCF7 cells) | Effective at 0-40 µM | [16] |

| This compound | FEN1 | Combination Treatment (PC3, DU145 cells) | Used at 20 µM | [17] |

Visualizing the Impact of this compound

To better understand the molecular and logical processes affected by this compound, the following diagrams illustrate the Okazaki fragment maturation pathway and a typical experimental workflow to assess the inhibitor's effects.

Caption: Okazaki Fragment Maturation Pathway and its Inhibition by this compound.

Caption: Experimental Workflow for Assessing the Effects of this compound.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to characterize the effects of this compound.

In Vitro FEN1 Flap Cleavage Assay

This assay directly measures the enzymatic activity of FEN1 on a synthetic DNA flap substrate and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human FEN1 protein

-

Fluorescently labeled DNA flap substrate (e.g., 5'-FAM labeled flap)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)[18]

-

This compound

-

96- or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the DNA flap substrate at a final concentration of 50 nM.[18]

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant FEN1 to a final concentration of 20 nM.[18]

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) at room temperature.

-

The cleavage of the flap releases the fluorophore, leading to an increase in fluorescence.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method to detect DNA strand breaks in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralizing buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Harvest cells treated with this compound and control cells.

-

Resuspend approximately 1 x 10⁵ cells in 100 µL of molten LMPA at 37°C.

-

Pipette the cell suspension onto a pre-coated slide with NMPA and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[19][20]

-

Rinse the slides and place them in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.[20]

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.[20]

-

Neutralize the slides with neutralizing buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" under a fluorescence microscope. The tail length and intensity relative to the head are proportional to the amount of DNA damage.

γH2AX Immunofluorescence Staining

This assay visualizes the formation of γH2AX foci, a marker for DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound and controls.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[21]

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[22]

-

Wash with PBS.

-

Block non-specific antibody binding with 5% BSA for 1 hour.[21]

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[21]

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[21]

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.[21]

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10⁶ cells per sample.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.[23]

-

Incubate at -20°C for at least 2 hours (or overnight).[24]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[23]

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Conclusion

This compound is a valuable tool for studying the intricacies of Okazaki fragment maturation and the cellular response to its disruption. Its ability to induce DNA damage and cell cycle arrest highlights the potential of FEN1 as a therapeutic target in oncology. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of FEN1 inhibitors and to further explore their therapeutic applications. A thorough understanding of the molecular mechanisms and the ability to quantify the cellular consequences are paramount to advancing the development of this promising class of anti-cancer agents.

References

- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Okazaki fragment maturation: nucleases take centre stage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Okazaki fragment maturation: nucleases take centre stage. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for recruitment of human flap endonuclease 1 to PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]

- 13. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neutral Comet Assay [bio-protocol.org]

- 20. geneticeducation.co.in [geneticeducation.co.in]

- 21. benchchem.com [benchchem.com]

- 22. crpr-su.se [crpr-su.se]

- 23. wp.uthscsa.edu [wp.uthscsa.edu]

- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

FEN1-IN-SC13: A Technical Guide to a Novel Anti-Tumor Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for anti-cancer therapies. FEN1-IN-SC13 is a potent and specific small molecule inhibitor of FEN1 that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for a variety of solid tumors.

Introduction to FEN1 and its Role in Cancer

Flap endonuclease 1 (FEN1) is a structure-specific nuclease that plays a crucial role in maintaining genomic stability through its involvement in two key cellular processes:

-

Okazaki Fragment Maturation: During DNA replication, FEN1 is essential for removing the RNA primers from Okazaki fragments on the lagging strand, enabling the formation of a continuous DNA strand.

-

DNA Repair: FEN1 participates in the long-patch base excision repair (LP-BER) pathway, which is responsible for correcting DNA damage caused by oxidative stress and other endogenous and exogenous agents.

Numerous studies have shown that FEN1 is overexpressed in a wide range of human cancers, including breast, cervical, prostate, and lung cancer.[1][2] This overexpression is often correlated with increased tumor aggressiveness, poor prognosis, and resistance to conventional cancer therapies such as chemotherapy and radiotherapy.[1][2] The reliance of cancer cells on FEN1 for their rapid proliferation and to repair the DNA damage induced by anti-cancer treatments makes FEN1 an attractive therapeutic target.

This compound: A Potent and Specific Inhibitor

This compound is a small molecule inhibitor that has been identified as a highly specific and potent antagonist of FEN1's endonuclease activity.[3] By inhibiting FEN1, SC13 disrupts critical DNA replication and repair processes, leading to the accumulation of DNA damage and ultimately, cancer cell death.

Mechanism of Action

The anti-tumor activity of this compound stems from its ability to induce synthetic lethality in cancer cells. The primary mechanisms of action are:

-

Impairment of DNA Replication and Repair: SC13 directly inhibits the enzymatic activity of FEN1, leading to the accumulation of unresolved flap structures during DNA replication and LP-BER.[1][3] This results in DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.

-

Induction of Apoptosis: The accumulation of DSBs triggers a DNA damage response that, when overwhelmed, leads to the activation of apoptotic pathways and programmed cell death.

-

Sensitization to Chemotherapy and Radiotherapy: By compromising the cell's ability to repair DNA damage, SC13 enhances the efficacy of DNA-damaging agents like paclitaxel and ionizing radiation (IR).[1][4]

-

Immunomodulation via the cGAS-STING Pathway: The accumulation of cytoplasmic DNA fragments resulting from FEN1 inhibition activates the cGAS-STING signaling pathway.[5][6] This, in turn, leads to the production of type I interferons and other cytokines that promote the infiltration of cytotoxic T cells into the tumor microenvironment, thereby enhancing the anti-tumor immune response.[5][6]

Quantitative Data on the Efficacy of this compound

The anti-tumor effects of this compound have been quantified in a variety of preclinical studies, both as a monotherapy and in combination with other treatments.

In Vitro Efficacy

| Cell Line | Treatment | Endpoint | Result | Reference |

| HeLa | SC13 (100 µmol/L) | Cell Viability (72h) | 54.5% survival | [7][8] |

| HeLa | Ionizing Radiation (5 Gy) | Cell Viability (72h) | 74.8% survival | [7][8] |

| HeLa | SC13 (100 µmol/L) + IR (5 Gy) | Cell Viability (72h) | Dramatic inhibition (P < 0.05) | [7][8] |

| HeLa | SC13 (40 µmol/L) + IR (5 Gy) | Colony Formation | Significant reduction (P < 0.05) | [7] |

| PC3, DU145 | SC13 (20 µM) + Camptothecin | Cell Proliferation | Synergistic inhibition | [9] |

In Vivo Efficacy

A study utilizing a HeLa cell xenograft model in nude mice demonstrated the potent in vivo efficacy of SC13 in combination with ionizing radiation.

| Treatment Group | Outcome | Reference |

| Control | Progressive tumor growth | [8] |

| SC13 (200 µg) alone | Slower tumor growth than control | [8] |

| Ionizing Radiation (10 Gy) alone | Slower tumor growth than control | [8] |

| SC13 (200 µg) + IR (10 Gy) | Near-complete cessation of tumor proliferation (P < 0.05) | [8] |

Note: Tumor weights were consistent with the observed growth rates. No significant difference in the body weights of the mice was observed across the treatment groups, indicating a lack of systemic toxicity for SC13 at the tested dose.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate HeLa cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with this compound (100 µmol/L), Ionizing Radiation (5 Gy), or a combination of both. A control group should receive a vehicle control.

-

Incubation: Incubate the treated cells for 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Colony Formation Assay

-

Cell Seeding: Seed HeLa cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with this compound (40 µmol/L), Ionizing Radiation (5 Gy), or a combination of both.

-

Incubation: Incubate the cells for 10-14 days, allowing colonies to form.

-

Fixation: Wash the colonies with PBS and then fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Stain the colonies with 0.1% crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the plates with water and allow them to air dry.

-

Colony Counting: Count the number of colonies (containing >50 cells) in each well.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cGAS, STING, p-STING, TBK1, p-TBK1, IRF3, p-IRF3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Animal Model: Use 4-week-old female BALB/c nude mice.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ HeLa cells into the right flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomization and Treatment: Randomize the mice into four groups: Control (vehicle), SC13 alone (200 µg, intraperitoneal injection), IR alone (10 Gy), and SC13 + IR.

-

Tumor Measurement: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).

-

Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weighing and further analysis.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound inhibits FEN1, leading to DNA damage and apoptosis.

FEN1 Inhibition and Immune Activation via cGAS-STING

Caption: FEN1 inhibition activates the cGAS-STING pathway, enhancing anti-tumor immunity.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion and Future Directions

This compound represents a promising new strategy for the treatment of cancers that overexpress FEN1. Its multi-faceted mechanism of action, which includes direct cytotoxicity, sensitization to standard therapies, and immune system activation, makes it a compelling candidate for further development. Future research should focus on:

-

Expanding the range of cancer types: Evaluating the efficacy of SC13 in a broader array of preclinical models.

-

Combination therapies: Exploring synergistic interactions with other targeted agents, including PARP inhibitors and checkpoint inhibitors.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of SC13 to optimize dosing and delivery.

-

Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to FEN1 inhibitor therapy.

The continued investigation of this compound and other FEN1 inhibitors holds the potential to deliver novel and effective treatments for cancer patients.

References

- 1. mdpi.com [mdpi.com]

- 2. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]

- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic antitumor effect of combined paclitaxel with FEN1 inhibitor in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Discovery and Development of FEN1 Inhibitors: A Technical Guide

Executive Summary

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing essential roles in Okazaki fragment maturation and long-patch base excision repair. Its overexpression in numerous cancers and its synthetic lethal relationship with deficiencies in other DNA repair pathways, notably the homologous recombination pathway, have positioned FEN1 as a high-value target for anticancer drug development. This guide provides a comprehensive overview of the discovery and development of small-molecule FEN1 inhibitors, detailing the therapeutic rationale, screening methodologies, inhibitor characterization, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals in the field of oncology and DNA damage response.

The Role of FEN1 in DNA Metabolism

FEN1 is a structure-specific metallonuclease belonging to the Rad2 nuclease family.[1] It possesses multiple nuclease activities—5' flap endonuclease, 5'-exonuclease, and gap-endonuclease—that enable its participation in a variety of crucial DNA metabolic pathways to maintain genomic stability.[1][2]

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is essential for removing the 5' RNA-DNA flaps that are created by strand-displacing DNA polymerases. This action creates a ligatable nick, which is crucial for joining the Okazaki fragments into a continuous DNA strand.[3][4]

-

Long-Patch Base Excision Repair (LP-BER): In the LP-BER pathway, which repairs DNA damage from oxidation and alkylation, FEN1 is responsible for removing the displaced DNA flap containing the lesion.[4][5]

-

Other Repair Pathways: FEN1 also contributes to the repair of stalled replication forks, telomere maintenance, and the resolution of trinucleotide repeat expansions.[1][2]

FEN1 as a Therapeutic Target in Oncology

The rationale for targeting FEN1 in cancer therapy is twofold. Firstly, FEN1 is frequently overexpressed in a wide range of solid tumors, including breast, prostate, lung, and gastric cancers, and its elevated expression can be associated with poor prognosis and drug resistance.[2][5] Secondly, and more significantly, FEN1 has been identified as a prime target for a synthetic lethality approach.

A synthetic lethal interaction occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not.[6] Many cancers, particularly breast and ovarian cancers, harbor mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2.[6] These HR-deficient cells become heavily reliant on other DNA repair pathways to survive. FEN1 inhibition disables critical DNA replication and repair functions, leading to an accumulation of DNA double-strand breaks that cannot be repaired in HR-deficient cells, ultimately triggering cell death.[6] This provides a therapeutic window to selectively kill cancer cells while sparing healthy cells with functional HR pathways.

Discovery of FEN1 Inhibitors: Screening Strategies

The identification of potent and selective FEN1 inhibitors has been enabled by the development of robust high-throughput screening (HTS) assays. These assays are typically fluorescence-based, avoiding the need for traditional radiolabeling methods.[1][7]

Fluorescence-Based Nuclease Assays

The most common HTS approaches monitor FEN1's cleavage of a synthetic DNA flap substrate.

-

Fluorescence Resonance Energy Transfer (FRET): A DNA substrate is designed with a fluorophore on one side of the cleavage site and a quencher on the other.[8] In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by FEN1, the fluorophore is released from proximity to the quencher, resulting in a measurable increase in fluorescence.[8]

-

Fluorescence Polarization (FP): This method uses a DNA flap substrate labeled with a single small fluorescent dye (e.g., Atto495).[3][9] The large, intact substrate tumbles slowly in solution, emitting highly polarized light. When FEN1 cleaves the substrate, the small, fluorescently-labeled fragment tumbles much more rapidly, leading to a decrease in fluorescence polarization.[3] This change is used to quantify enzyme activity.

The general workflow for discovering FEN1 inhibitors is outlined in the diagram below.

Biochemical and Cellular Characterization of Inhibitors

Once initial hits are identified, they undergo rigorous characterization to confirm their potency, selectivity, and cellular activity.

Potency and Selectivity of FEN1 Inhibitors

The potency of inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Several classes of small-molecule FEN1 inhibitors have been identified, with potencies ranging from nanomolar to micromolar.

| Inhibitor Class | Example Compound | Target | IC50 / EC50 | Reference(s) |

| N-Hydroxyurea | Compound 1 (FEN1-IN-1) | hFEN1 | IC50: ~2.8 µM | [4] |

| Compound 2 (FEN1-IN-4) | hFEN1-336Δ | IC50: 30 nM | [8] | |

| Compound 4 | hFEN1 | IC50: ~3.3 µM | [4] | |

| Compound 4 | hFEN1 (in cells) | CETSA EC50: 6.8 µM | [4] | |

| Quinazoline | SC13 | FEN1 | Cytotoxic activity in MCF7 cells (0-40 µM) | [10] |

| Arylstibonic Acid | NSC-13755 | FEN1 | IC50: 0.93 µM | [1] |

| Polycyclic Polyphenol | Aurintricarboxylic Acid | FEN1 | IC50: 0.59 µM | [1] |

Note: IC50 values can vary based on assay conditions, substrate concentration, and the specific form of the enzyme used.

Selectivity is a critical parameter, as compounds may inhibit other related nucleases. For example, N-hydroxyurea inhibitors have been tested for activity against the structurally related nuclease EXO1.[4] Achieving high selectivity for FEN1 over other DNA repair enzymes is a key goal of lead optimization.[11]

Experimental Protocols

This protocol is adapted from a high-throughput assay developed for FEN1 inhibitor screening.[3][9]

-

Substrate Preparation: A DNA flap substrate is constructed using three oligonucleotides. One oligonucleotide is labeled at the 5' end with a fluorophore (e.g., Atto495). The sequences are designed to form a stable flap structure that is a known substrate for FEN1.[3]

-

Reaction Buffer: A typical reaction buffer consists of 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[1]

-

Assay Procedure:

-

Dispense test compounds at various concentrations into a 384-well or 1536-well microplate.

-

Add a solution containing recombinant human FEN1 (e.g., 1.5 nM final concentration) to all wells.

-

Initiate the reaction by adding the fluorescently-labeled DNA substrate (e.g., 30 nM final concentration).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Quench the reaction by adding a stop solution containing EDTA (e.g., 0.5 M).

-

Read the fluorescence polarization on a compatible plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters.[3]

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve to a suitable model to determine the IC50 value.

CETSA is used to confirm that an inhibitor binds to FEN1 inside intact cells.[4] The principle is that ligand binding increases the thermal stability of the target protein.[12][13]

-

Cell Treatment: Culture cells (e.g., SW620 colon cancer cells) to ~80% confluency. Treat the cells with the FEN1 inhibitor at various concentrations (or a single saturating concentration) for a set time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

-

Thermal Challenge:

-

Melt Curve: Aliquot the treated cell suspensions and heat each aliquot to a different temperature (e.g., in a gradient from 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

-

Isothermal Dose-Response: Heat all samples (from different inhibitor concentrations) to a single, optimized temperature (e.g., 50-60°C) where a significant difference between the treated and untreated state is observed.[4]

-

-

Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or with a non-denaturing lysis buffer). Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.

-

Detection: Analyze the amount of soluble FEN1 remaining in the supernatant using quantitative Western blotting with a FEN1-specific antibody.[12]

-

Data Analysis:

-

Melt Curve: Plot the amount of soluble FEN1 against temperature. A shift in the curve to a higher temperature in the inhibitor-treated sample indicates target stabilization.

-

Isothermal Dose-Response: Plot the amount of soluble FEN1 against inhibitor concentration to generate a dose-response curve and calculate the EC50, which reflects target engagement.[4]

-

This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.[5]

-

Cell Plating: Prepare a single-cell suspension of the desired cancer cell line. Count the cells accurately and plate a specific number (e.g., 200-1000 cells) into 6-well plates. Allow cells to attach overnight.

-

Inhibitor Treatment: Treat the cells with the FEN1 inhibitor at a range of concentrations. Include an untreated control. The treatment can be continuous or for a defined period (e.g., 48 hours), after which the drug-containing medium is replaced with fresh medium.[5]

-

Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies (defined as ≥50 cells) have formed in the control wells.

-

Fixing and Staining: Carefully remove the medium, wash the wells with PBS, and fix the colonies with a solution such as 10% neutral buffered formalin or a methanol/acetic acid mixture. Stain the fixed colonies with 0.5% crystal violet solution for at least 30 minutes.[6]

-

Colony Counting: Gently wash away excess stain with water and allow the plates to air dry. Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control. Plot the surviving fraction against inhibitor concentration to assess the cytotoxic or cytostatic effect.

Mechanism of Action and Therapeutic Strategy

Molecular Mechanism

Structural and kinetic studies have revealed that many FEN1 inhibitors, particularly those from the N-hydroxyurea class, act by binding to the enzyme's active site.[4] X-ray crystallography has shown that these compounds coordinate the two catalytic magnesium ions that are essential for FEN1's nuclease activity.[4] By occupying the active site, the inhibitors block the DNA substrate from binding and prevent the necessary conformational changes required for flap cleavage.[4]

Synthetic Lethality in HR-Deficient Cancers